4-[(2Z)-2-benzylidenehydrazinyl]-1,2,5-oxadiazol-3-amine
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Overview
Description
3-N-[(Z)-benzylideneamino]-1,2,5-oxadiazole-3,4-diamine is a heterocyclic compound that features an oxadiazole ring, which is a five-membered ring containing oxygen and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-[(Z)-benzylideneamino]-1,2,5-oxadiazole-3,4-diamine typically involves the condensation of benzylideneamine with an appropriate oxadiazole precursor. One common method involves the reaction of benzylideneamine with 3,4-diamino-1,2,5-oxadiazole under mild conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and a catalyst such as acetic acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-N-[(Z)-benzylideneamino]-1,2,5-oxadiazole-3,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the oxadiazole ring.
Reduction: Amine derivatives with reduced nitrogen functionalities.
Substitution: Substituted oxadiazole derivatives with various functional groups.
Scientific Research Applications
3-N-[(Z)-benzylideneamino]-1,2,5-oxadiazole-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-N-[(Z)-benzylideneamino]-1,2,5-oxadiazole-3,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparison with Similar Compounds
Similar Compounds
3-N-[(Z)-benzylideneamino]-1,2,4-oxadiazole-3,4-diamine: Similar structure but with a different nitrogen position in the oxadiazole ring.
3-N-[(Z)-benzylideneamino]-1,2,5-thiadiazole-3,4-diamine: Contains a sulfur atom instead of an oxygen atom in the ring.
3-N-[(Z)-benzylideneamino]-1,2,5-triazole-3,4-diamine: Features an additional nitrogen atom in the ring.
Uniqueness
3-N-[(Z)-benzylideneamino]-1,2,5-oxadiazole-3,4-diamine is unique due to its specific arrangement of atoms in the oxadiazole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C9H9N5O |
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Molecular Weight |
203.20 g/mol |
IUPAC Name |
3-N-[(Z)-benzylideneamino]-1,2,5-oxadiazole-3,4-diamine |
InChI |
InChI=1S/C9H9N5O/c10-8-9(14-15-13-8)12-11-6-7-4-2-1-3-5-7/h1-6H,(H2,10,13)(H,12,14)/b11-6- |
InChI Key |
RMZKSJUOWYXPGU-WDZFZDKYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N\NC2=NON=C2N |
Canonical SMILES |
C1=CC=C(C=C1)C=NNC2=NON=C2N |
solubility |
18.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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